5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidinyl group, making it less complex.
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a pyrrolidinyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3 |
InChI Key |
PFJROTIQSKZZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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